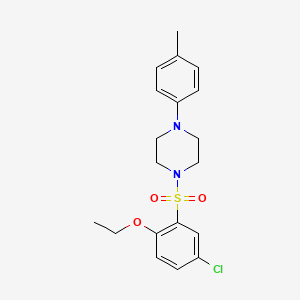

1-(5-Chloro-2-ethoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine

Description

1-(5-Chloro-2-ethoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine is a piperazine derivative characterized by a 5-chloro-2-ethoxybenzenesulfonyl group at the 1-position and a 4-methylphenyl group at the 4-position of the piperazine ring.

Properties

IUPAC Name |

1-(5-chloro-2-ethoxyphenyl)sulfonyl-4-(4-methylphenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O3S/c1-3-25-18-9-6-16(20)14-19(18)26(23,24)22-12-10-21(11-13-22)17-7-4-15(2)5-8-17/h4-9,14H,3,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDENYXNWHMXOSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(5-Chloro-2-ethoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities. This compound's structure, which includes a sulfonyl group and various aromatic substituents, suggests a diverse range of pharmacological applications, particularly in the fields of neuroscience and oncology.

Chemical Structure and Properties

The molecular formula of 1-(5-Chloro-2-ethoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine is . Its structural characteristics include:

| Property | Details |

|---|---|

| IUPAC Name | 1-(5-Chloro-2-ethoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine |

| Molecular Weight | 440.98 g/mol |

| CAS Number | Not yet assigned |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly those associated with the central nervous system (CNS). Piperazine derivatives are known to exhibit affinity for serotonin and dopamine receptors, suggesting that this compound may influence mood, anxiety, and other neurological functions.

Key Mechanisms:

- Serotonin Receptor Modulation : The compound may act as an agonist or antagonist at specific serotonin receptor subtypes, influencing serotonin signaling pathways.

- Dopamine Receptor Interaction : It potentially modulates dopaminergic activity, which can be beneficial in treating disorders such as schizophrenia and depression.

Biological Activity

Research indicates that 1-(5-Chloro-2-ethoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine exhibits several biological activities:

- Antidepressant Activity : Studies have shown that piperazine derivatives can alleviate symptoms of depression by enhancing serotonergic and dopaminergic neurotransmission.

- Anxiolytic Effects : The compound may reduce anxiety-like behaviors in animal models, potentially through its action on GABAergic systems.

- Anticancer Properties : Preliminary studies suggest that this compound could inhibit tumor cell proliferation, likely through mechanisms involving apoptosis and cell cycle arrest.

Case Studies

Several studies have explored the biological effects of similar piperazine derivatives:

- Study on Antidepressant Effects : A study published in the Asian Journal of Chemistry evaluated various piperazine derivatives for their CNS activity, indicating significant antidepressant effects with certain modifications .

- Antitumor Activity : Research conducted on related compounds demonstrated their ability to induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy .

- Skeletal Muscle Relaxant Activity : Another study highlighted the muscle relaxant properties of piperazine derivatives, showcasing their utility in treating muscle spasms .

Comparative Analysis

To understand the unique properties of 1-(5-Chloro-2-ethoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine, it is beneficial to compare it with other related compounds:

| Compound | Biological Activity |

|---|---|

| 1-(4-Methylphenyl)piperazine | Antidepressant, anxiolytic |

| 1-(5-Bromo-2-ethoxyphenyl)sulfonylbenzimidazole | Anticancer, antimicrobial |

| 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole | Similar receptor interactions as piperazines |

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Piperazine Derivatives

Key Observations :

- Electron-Withdrawing Groups : The target compound’s 5-chloro-2-ethoxybenzenesulfonyl group balances lipophilicity and electronic effects, contrasting with the stronger electron-withdrawing dichlorophenyl group in .

- Steric Influence : The 4-methylphenyl group in the target compound provides moderate steric hindrance compared to the bulky (4-chlorophenyl)phenylmethyl group in .

Pharmacological and Functional Comparisons

Relevance to Target Compound :

- The ethoxy group may confer metabolic stability compared to methoxy or chloro analogs, which are prone to oxidative dehalogenation or demethylation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.